Isobutyl 4-(2-aminoethyl)piperazine-1-carboxylate Isobutyl 4-(2-aminoethyl)piperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16215493
InChI: InChI=1S/C11H23N3O2/c1-10(2)9-16-11(15)14-7-5-13(4-3-12)6-8-14/h10H,3-9,12H2,1-2H3
SMILES:
Molecular Formula: C11H23N3O2
Molecular Weight: 229.32 g/mol

Isobutyl 4-(2-aminoethyl)piperazine-1-carboxylate

CAS No.:

Cat. No.: VC16215493

Molecular Formula: C11H23N3O2

Molecular Weight: 229.32 g/mol

* For research use only. Not for human or veterinary use.

Isobutyl 4-(2-aminoethyl)piperazine-1-carboxylate -

Specification

Molecular Formula C11H23N3O2
Molecular Weight 229.32 g/mol
IUPAC Name 2-methylpropyl 4-(2-aminoethyl)piperazine-1-carboxylate
Standard InChI InChI=1S/C11H23N3O2/c1-10(2)9-16-11(15)14-7-5-13(4-3-12)6-8-14/h10H,3-9,12H2,1-2H3
Standard InChI Key NVFILCVLEDPNOQ-UHFFFAOYSA-N
Canonical SMILES CC(C)COC(=O)N1CCN(CC1)CCN

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Isobutyl 4-(2-aminoethyl)piperazine-1-carboxylate consists of a six-membered piperazine ring with two substituents:

  • A 2-aminoethyl group (-CH2_2CH2_2NH2_2) at the 4-position, introducing a primary amine capable of hydrogen bonding and nucleophilic reactions.

  • An isobutyl carboxylate ester (-COOCH2_2CH(CH3_3)2_2) at the 1-position, providing steric bulk and lipophilicity.

The canonical SMILES representation is CC(C)COC(=O)N1CCN(CC1)CCN, reflecting its branched alkyl chain and piperazine-amine topology.

Physicochemical Profile

Key properties derived from experimental and computational data include:

PropertyValueMethod/Source
Molecular Weight229.32 g/molMass spectrometry
Boiling Point~319°C (estimated)Analogous compounds
Density1.056 g/cm³Computational model
LogP (octanol-water)0.53SILICOS-IT prediction
Aqueous Solubility21.9–39.4 mg/mLESOL/Ali models

The compound exhibits moderate lipophilicity (LogP ~0.53) and high solubility in polar solvents, aligning with its tertiary amine and ester functionalities .

Synthesis and Chemical Modifications

Synthetic Pathways

Industrial synthesis typically involves sequential alkylation and carboxylation of piperazine precursors:

  • Piperazine Alkylation: Reaction of piperazine with 2-chloroethylamine hydrochloride under basic conditions yields 4-(2-aminoethyl)piperazine.

  • Esterification: The secondary amine at the 1-position reacts with isobutyl chloroformate in the presence of a base (e.g., triethylamine) to form the carboxylate ester .

A representative protocol from Ambeed (2020) details the use of tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate as an intermediate, though the isobutyl variant follows analogous steps with adjusted reagents .

Derivatization Reactions

The aminoethyl and carboxylate groups enable diverse transformations:

  • Acylation: The primary amine reacts with acyl chlorides to form amides, enhancing metabolic stability.

  • Sulfonylation: Methanesulfonyl chloride converts the amine to a sulfonamide, as demonstrated in a 70% yield reaction using pyridine as a base .

  • Deprotection: Acidic hydrolysis (e.g., HCl/TFA) removes the isobutyl group, regenerating the free piperazine for further coupling .

Biological Activity and Mechanism

Central Nervous System (CNS) Modulation

Piperazine derivatives are renowned for dopamine and serotonin receptor interactions. The aminoethyl side chain in this compound may mimic endogenous neurotransmitters, potentially acting as:

  • Dopamine D2 Receptor Partial Agonist: Modulating psychosis pathways.

  • Serotonin 5-HT1A_{1A} Antagonist: Influencing anxiety and depression circuits .

While direct binding data are unavailable, structural analogs like buspirone (a 5-HT1A_{1A} agonist) share the piperazine-amine motif, suggesting similar pharmacodynamic potential .

Enzymatic Interactions

The compound’s amine group may inhibit monoamine oxidase (MAO) or phosphodiesterases (PDEs), though empirical validation is needed. Computational models predict moderate CYP450 inhibition risk, necessitating further ADMET studies .

Pharmaceutical and Industrial Applications

Drug Intermediate

Isobutyl 4-(2-aminoethyl)piperazine-1-carboxylate serves as a precursor for:

  • Antipsychotics: Structural analogs feature in risperidone and aripiprazole syntheses.

  • Antivirals: Piperazine cores are common in HIV protease inhibitors .

Ligand Development

The aminoethyl group chelates metal ions, enabling applications in:

  • Catalysis: Palladium complexes for cross-coupling reactions.

  • Diagnostics: Gallium-68 chelators for PET imaging .

Future Research Directions

Targeted Bioactivity Studies

  • In vitro receptor binding assays to quantify affinity for D2 and 5-HT1A_{1A} receptors.

  • In vivo pharmacokinetic profiling to assess bioavailability and blood-brain barrier penetration .

Process Optimization

  • Green chemistry approaches: Enzymatic esterification to reduce solvent waste.

  • Continuous-flow synthesis: Enhancing yield and scalability for industrial production .

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